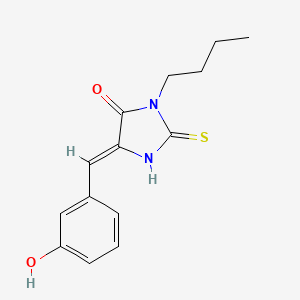
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide, also known as CX-5461, is a small molecule inhibitor that has been shown to selectively target RNA polymerase I (Pol I) transcription. This molecule has been studied extensively for its potential as a cancer therapy, as it has shown promise in inhibiting the growth of cancer cells in vitro and in vivo. In
Mecanismo De Acción
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide works by binding to the DNA template of Pol I and preventing the transcription of ribosomal RNA (rRNA). This leads to a reduction in the production of ribosomes, which are essential for protein synthesis and cell growth. In cancer cells, which have a high demand for protein synthesis, the inhibition of Pol I transcription can lead to cell death.
Biochemical and Physiological Effects
In addition to its effects on cancer cells, N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide has also been shown to have effects on normal cells. In particular, it has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle arrest and apoptosis. These effects may limit the usefulness of N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide as a cancer therapy, as they may lead to toxicity in normal cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide is that it is relatively easy to synthesize, making it readily available for use in lab experiments. However, it can be difficult to work with due to its low solubility and tendency to form aggregates. Additionally, its effects on normal cells may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several areas of future research that could be explored with N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide. One area is the development of more potent and selective inhibitors of Pol I transcription. Another area is the exploration of combination therapies that could enhance the effectiveness of N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide. Finally, the effects of N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide on normal cells could be further studied to better understand its potential toxicity and identify ways to mitigate this toxicity.
In conclusion, N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide is a promising small molecule inhibitor that has shown potential as a cancer therapy. Its ability to selectively target Pol I transcription in cancer cells makes it an attractive target for further research. However, its effects on normal cells and limitations in lab experiments must be carefully considered when exploring its potential as a cancer therapy.
Métodos De Síntesis
The synthesis of N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide involves several steps, starting with the reaction of 2-cyanopyridine with cyclopentylmagnesium bromide to form N-cyclopentyl-2-cyanopyridine. This compound is then reacted with ethylamine to form N-cyclopentyl-6-(ethylamino)pyridine-2-carboxamide, which is then converted to N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide through a series of reactions involving N-methylation and carboxamide formation.
Aplicaciones Científicas De Investigación
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide has been extensively studied for its potential as a cancer therapy, as it has been shown to selectively target Pol I transcription in cancer cells. Pol I transcription is a critical process for the growth and proliferation of cancer cells, and inhibiting this process can lead to the death of cancer cells. N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide has been shown to be effective against a variety of cancer types, including breast, ovarian, and pancreatic cancer.
Propiedades
IUPAC Name |
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-2-14-12-8-7-10(9-15-12)13(17)16-11-5-3-4-6-11/h7-9,11H,2-6H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFMQWAXXADBWFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=C(C=C1)C(=O)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-6-(ethylamino)pyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]propan-1-amine](/img/structure/B7554659.png)
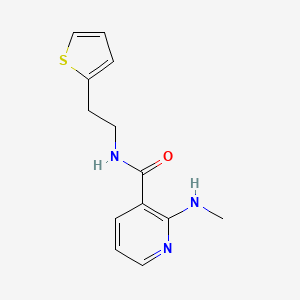
![[6-(Methylamino)pyridin-3-yl]-(3-methylmorpholin-4-yl)methanone](/img/structure/B7554672.png)
![(E)-1-[4-(azepan-1-ylsulfonyl)phenyl]-3-(3-chloro-5-methoxy-4-prop-2-ynoxyphenyl)prop-2-en-1-one](/img/structure/B7554674.png)
![4-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]thieno[2,3-d]pyrimidine](/img/structure/B7554678.png)
![(2,6-Dimethylmorpholin-4-yl)-[4-(ethylamino)phenyl]methanone](/img/structure/B7554690.png)
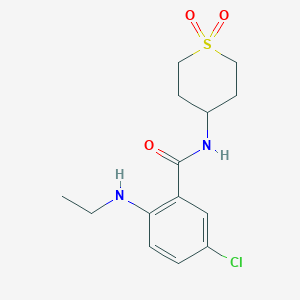
![[2-(Methylamino)quinolin-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554707.png)
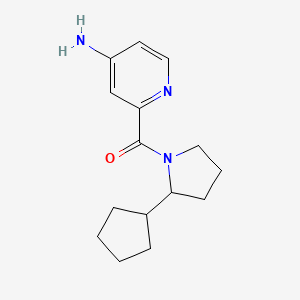
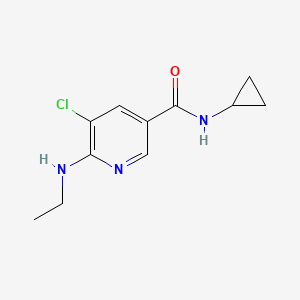
![[5-Chloro-6-(ethylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554727.png)
![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (Z)-3-(4-chlorophenyl)-2-(4-fluorophenyl)prop-2-enoate](/img/structure/B7554732.png)
